

Recommended working concentration of Ceefourin 2 in cell culture

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Compound of Interest

Compound Name: Ceefourin 2

Cat. No.: B15572370

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Disclaimer: The compound "Ceefourin 2" was not found in the available literature. This document provides information on Cefuroxime, a second-generation cephalosporin antibiotic, which is presumed to be the intended compound of interest. The provided data and protocols are based on published research on Cefuroxime.

Application Notes and Protocols for Cefuroxime in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a β -lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to bacterial cell lysis.^{[1][2][3][4][5][6]} While its primary use is as an antibacterial agent, research has also explored its effects on mammalian cells. In this context, Cefuroxime has been observed to induce dose- and time-dependent cytotoxicity, including apoptosis and necrosis, in certain cell types.^[7] These application notes provide an overview of the known effects of Cefuroxime on mammalian cells and protocols for its use in cell culture experiments.

Data Summary

Table 1: Recommended Working Concentrations of Cefuroxime in Cell Culture

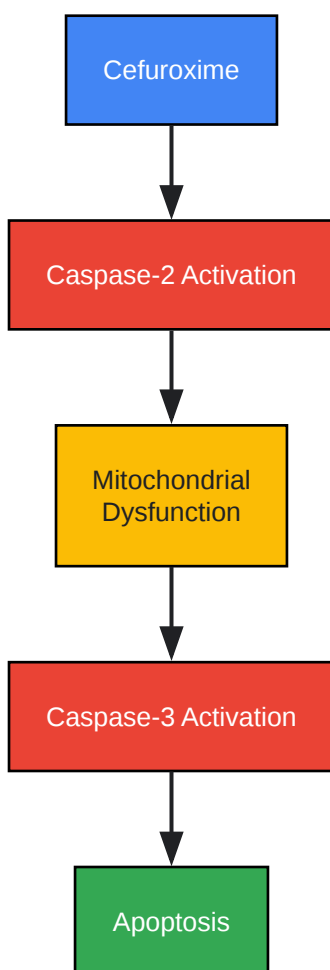
Cell Line	Application	Working Concentration	Incubation Time	Observed Effect
ARPE-19 (Human Retinal Pigment Epithelium)	Cytotoxicity Assessment	0.25 mg/mL	24 hours	Impaired mitochondrial function[7]
ARPE-19 (Human Retinal Pigment Epithelium)	Cytotoxicity Assessment	0.75 mg/mL	24 hours	Induction of cell death and shrinkage[7]
ARPE-19 (Human Retinal Pigment Epithelium)	Apoptosis Induction	7.5 - 25 mg/mL	Not Specified	DNA fragmentation[7]
Not Specified	SARS-CoV-2 Mpro Inhibition Assay	10 mM	Not Specified	Potent inhibition of Mpro[8]

Table 2: Solubility of Cefuroxime Axetil

Solvent	Solubility
DMSO	100 mg/mL (195.89 mM)[9]

Signaling Pathways

In mammalian cells, high concentrations of Cefuroxime have been shown to induce apoptosis in human retinal pigment epithelial cells. The proposed pathway involves the activation of caspase-2, which in turn affects mitochondrial function, leading to the activation of the executioner caspase-3 and subsequent apoptosis.[7]



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Caption: Cefuroxime-induced apoptotic pathway in ARPE-19 cells.

Experimental Protocols

Protocol 1: Preparation of Cefuroxime Stock Solution

Materials:

- Cefuroxime axetil powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- To prepare a 100 mg/mL stock solution, weigh out the desired amount of Cefuroxime axetil powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.[9]
- Vortex the tube until the Cefuroxime axetil is completely dissolved.
- Sterilize the stock solution by passing it through a 0.22 μ m syringe filter.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of Cell Viability using MTT Assay

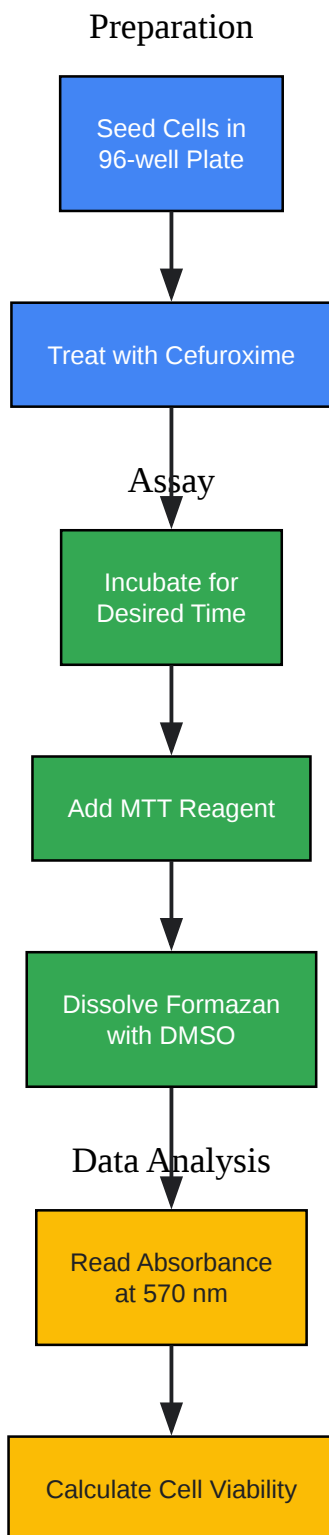
Materials:

- Mammalian cell line of interest
- Complete cell culture medium
- Cefuroxime stock solution (from Protocol 1)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multi-well plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.

- **Treatment:** Prepare serial dilutions of Cefuroxime from the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μ L of the Cefuroxime-containing medium. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium from each well and add 100 μ L of DMSO to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a multi-well plate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the control group.



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Caption: Workflow for a cell viability (MTT) assay.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

Materials:

- Mammalian cell line of interest
- Complete cell culture medium
- Cefuroxime stock solution (from Protocol 1)
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with the desired concentrations of Cefuroxime for the appropriate duration.
- **Cell Harvesting:** Harvest the cells by trypsinization and collect them by centrifugation.
- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Analysis:** Analyze the stained cells by flow cytometry within one hour of staining.

Conclusion

Cefuroxime, in addition to its well-established antibacterial properties, can exert cytotoxic effects on mammalian cells at higher concentrations. The provided protocols offer a framework for investigating the impact of Cefuroxime on cell viability and apoptosis. Researchers should

empirically determine the optimal working concentration and incubation time for their specific cell line and experimental objectives.

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